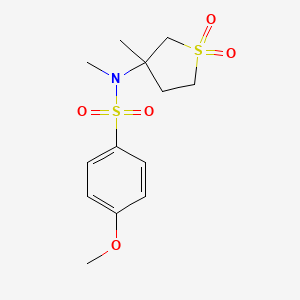
(Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
カタログ番号:
B2368872
CAS番号:
476669-64-4
分子量:
350.86
InChIキー:
NCANETZBNUFXRN-YVLHZVERSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. This compound is a member of the acrylonitrile family and is known for its unique properties and structure.
科学的研究の応用
1. Synthesis and Chemical Structure Analysis
- Reduction and Derivative Formation : The compound and its derivatives have been studied for their formation through reduction processes. For instance, the reduction of similar compounds with lithium aluminum hydride yields various derivatives. The structure of these derivatives, such as (Z)-1-amino-3-(2-chlorophenyl)-2-[4-(4-methylphenyl)thiazol-2-yl]prop-1-ene, has been confirmed using X-ray diffraction analysis (Frolov et al., 2005).
2. Optoelectronic Applications
- Nonlinear Optical Limiting : Certain acrylonitrile derivatives, including thiophene dyes, have been developed for optoelectronic devices. These compounds are used for protecting human eyes, optical sensors, and stabilizing light sources in optical communications due to their nonlinear absorption and optical limiting behavior under specific laser excitation (Anandan et al., 2018).
3. Biological and Photophysical Properties
- Antimicrobial and Anticancer Activity : Research has explored the antimicrobial and anticancer properties of thiazol derivatives. Studies include characterizing molecules using quantum chemical methods and investigating their biological functions, such as antifungal and antibacterial effects, and identifying the interactions with different proteins (Viji et al., 2020).
- Photoluminescence : Various acrylonitrile derivatives have been synthesized and their photoluminescent properties investigated. These compounds show potential in applications requiring fluorescence, such as in material sciences (Xu et al., 2012).
4. Agricultural Applications
- Herbicidal Activity : Certain acrylonitrile compounds, including those with a thiazolyl group, have been synthesized and tested for their herbicidal activities. These compounds exhibit promising herbicidal properties, offering potential use in agricultural applications (Wang et al., 2004).
特性
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2S/c1-2-14-6-8-16(9-7-14)19-13-24-20(23-19)17(12-22)10-15-4-3-5-18(21)11-15/h3-11,13H,2H2,1H3/b17-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCANETZBNUFXRN-YVLHZVERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroim...
Cat. No.: B2368791
CAS No.: 941891-61-8
4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hy...
Cat. No.: B2368792
CAS No.: 2247102-48-1
Ethyl 5-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylat...
Cat. No.: B2368793
CAS No.: 1339879-66-1
3-Cyclobutyl-6-[4-(1-methylimidazol-2-yl)sulfonyl-1,4-d...
Cat. No.: B2368794
CAS No.: 2380062-51-9
![8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2368791.png)
![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride](/img/structure/B2368792.png)

![3-Cyclobutyl-6-[4-(1-methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368794.png)

![N-Methyl-2-(2-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2368799.png)
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2368800.png)
![1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B2368803.png)
![1-(benzo[d]oxazol-2-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2368804.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2368807.png)
![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2368809.png)



